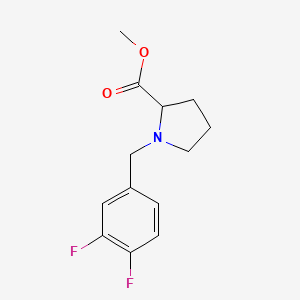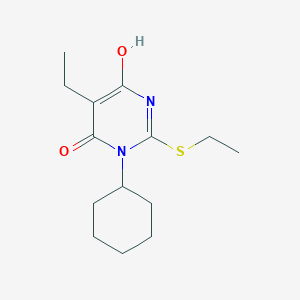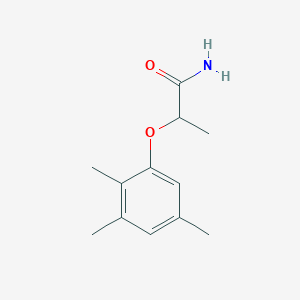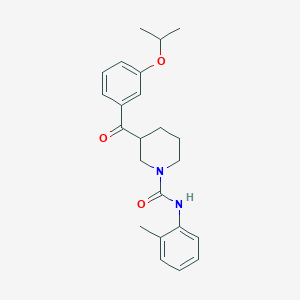![molecular formula C22H28N2O3 B6045969 6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6045969.png)
6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one, commonly known as AOB, is a synthetic compound that belongs to the class of benzoxazinones. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of AOB is complex and involves multiple pathways. It has been shown to act as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. AOB has also been shown to modulate the activity of TRP channels, which are involved in the regulation of various physiological processes, such as pain sensation and thermoregulation. Additionally, AOB has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Biochemical and physiological effects:
AOB has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters, such as glutamate, dopamine, and acetylcholine. AOB has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, such as neurodegenerative diseases and cancer. Additionally, AOB has been shown to modulate the activity of various ion channels, which may be involved in the regulation of pain sensation and thermoregulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AOB has several advantages as a research tool. It is a highly selective and potent compound that can be easily synthesized in high yield and purity. It can also be easily modified to generate analogs with improved potency and selectivity. However, there are also limitations to the use of AOB in lab experiments. It has a short half-life and is rapidly metabolized, which may limit its effectiveness in vivo. Additionally, it may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the research and development of AOB. One potential direction is the development of AOB analogs with improved potency and selectivity. Another direction is the investigation of AOB in the treatment of various diseases, such as neurodegenerative diseases and cancer. Additionally, the mechanisms of action of AOB need to be further elucidated to fully understand its potential therapeutic effects.
Métodos De Síntesis
The synthesis of AOB involves the reaction of 3-(1-adamantyl)-3-oxopropylamine with 2-methyl-2H-1,4-benzoxazin-3(4H)-one. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or diisopropylethylamine, and a solvent, such as dichloromethane or tetrahydrofuran. The product is obtained in high yield and purity through a series of purification steps, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
AOB has been used in a wide range of scientific research applications, including biochemistry, physiology, and pharmacology. It has been shown to modulate the activity of various enzymes, receptors, and ion channels, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channels. AOB has also been investigated for its potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
6-[[3-(1-adamantyl)-3-oxopropyl]amino]-2-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-13-21(26)24-18-9-17(2-3-19(18)27-13)23-5-4-20(25)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-3,9,13-16,23H,4-8,10-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOKKENCEVMKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NCCC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[3-(1-adamantyl)-3-oxopropyl]amino]-2-methyl-4H-1,4-benzoxazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6045921.png)
![N-(tert-butyl)-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6045928.png)
![N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6045932.png)


![2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6045944.png)
![N-(2-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6045957.png)
![{1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6045971.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)
